N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide
CAS No.: 1251689-45-8
Cat. No.: VC6822951
Molecular Formula: C24H20FN3O4
Molecular Weight: 433.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251689-45-8 |
|---|---|
| Molecular Formula | C24H20FN3O4 |
| Molecular Weight | 433.439 |
| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxocinnoline-3-carboxamide |
| Standard InChI | InChI=1S/C24H20FN3O4/c1-31-18-12-7-15(21(13-18)32-2)14-26-24(30)22-23(29)19-5-3-4-6-20(19)28(27-22)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3,(H,26,30) |
| Standard InChI Key | WXZUGDWLFUTYQH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)OC |
Introduction
Chemical Identity and Structural Features
The compound is a cinnoline derivative characterized by a fused bicyclic aromatic system. Its molecular formula is C₂₄H₂₁FN₃O₄, with a molecular weight of 434.44 g/mol . Key structural elements include:
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A cinnoline core (1,2-diazanaphthalene) substituted at position 1 with a 4-fluorophenyl group.
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A 4-oxo-1,4-dihydro moiety at position 4.
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A carboxamide group at position 3, further functionalized with a (2,4-dimethoxyphenyl)methyl substituent.
The presence of electron-donating methoxy groups and the electron-withdrawing fluorophenyl group creates a polarized electronic environment, which may influence reactivity and intermolecular interactions .
Synthetic Methodologies
By-Product Analysis
Synthetic routes often produce regioisomers or halogenated by-products. For example, chlorinated derivatives may form during cyclization if chloro-substituted intermediates are present . Rigorous purification (e.g., recrystallization from ethanol) is essential to isolate the target compound .
Analytical Characterization
Spectroscopic Data
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¹H NMR:
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¹³C NMR:
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Mass Spectrometry:
Crystallographic Analysis
While no crystal structure of the target compound is reported, related dimethoxyphenyl cinnolines exhibit planar aromatic systems with intermolecular hydrogen bonding between amide groups . The fluorine atom likely engages in weak C–F···H interactions, influencing packing motifs .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 434.44 g/mol | |
| LogP (Predicted) | ~3.2 (High lipophilicity) | |
| Solubility | Low in water; soluble in DMSO, ethanol | |
| Melting Point | Not reported | – |
The compound’s low aqueous solubility aligns with its high LogP, suggesting preferential partitioning into lipid membranes .
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